Ciclopirox-d11 |A-D-Glucuronide

Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic reaction, considered the most important conjugation pathway for a wide array of drugs, foreign substances (xenobiotics), and endogenous compounds like hormones and bilirubin. nih.govuomus.edu.iqwikipedia.org This process involves the enzymatic attachment of a glucuronic acid molecule to a substrate. jove.com The primary goal of glucuronidation is to increase the water-solubility and polarity of a substance, which facilitates its elimination from the body, typically via urine or bile. wikipedia.orgnih.gov

The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other major organs. nih.govwikipedia.org UGTs transfer a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to functional groups on the substrate, such as hydroxyl, carboxyl, amine, or thiol groups. uomus.edu.iqjove.com This conjugation makes the resulting product, a glucuronide, more hydrophilic and negatively charged, preventing it from easily crossing back into cells and promoting its excretion. nih.gov By converting substances into these more easily excretable forms, glucuronidation serves as a crucial detoxification and defense mechanism. nih.gov

Scientific Context of Ciclopirox (B875) Metabolism and its Glucuronide Metabolites

Ciclopirox, an antifungal drug, undergoes extensive metabolism in the body, with glucuronidation being the predominant pathway. researchgate.netresearchgate.net Following administration, Ciclopirox is rapidly absorbed and then largely converted into its glucuronide conjugate. nih.gov Research has shown that plasma concentrations of the Ciclopirox glucuronide metabolite are significantly higher—often more than tenfold—than those of the parent Ciclopirox compound. researchgate.netnih.gov This indicates substantial first-pass metabolism, where the drug is extensively metabolized, primarily in the liver, before it reaches systemic circulation. researchgate.net

Table 1: Kinetic Parameters of Ciclopirox Glucuronidation in Human Liver Microsomes (HLM)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Michaelis–Menten constant (Km) | 139 | µM | nih.gov |

| Maximum velocity (Vmax) | 7.89 | nmol/min/mg | nih.gov |

This table presents the kinetic values for the glucuronidation of Ciclopirox as determined in studies with human liver microsomes.

Significance of Deuterium (B1214612) Isotope Labeling in Drug Metabolism and Disposition Studies

Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) research. nih.govsymeres.com Substituting hydrogen atoms with deuterium in a drug molecule creates a compound that is chemically similar but has a greater mass. documentsdelivered.com This mass difference is readily detectable by analytical instruments like mass spectrometers, allowing researchers to differentiate the labeled compound from its unlabeled counterpart. acs.org

This technique has several key applications:

Metabolite Identification: Labeled compounds are used to trace the metabolic fate of a drug, helping to elucidate complex metabolic pathways and identify the structures of resulting metabolites. nih.govacs.org

Quantitative Analysis: Deuterated compounds are widely used as internal standards in bioanalytical methods, especially those using liquid chromatography-mass spectrometry (LC-MS). acs.org By adding a known amount of the deuterated standard to a biological sample, scientists can accurately quantify the concentration of the unlabeled drug and its metabolites. symeres.com

Pharmacokinetic Studies: Isotope labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org It allows for precise measurement of a drug's bioavailability, clearance rate, and half-life. symeres.com

Mechanistic Studies: The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This can lead to a "kinetic isotope effect," where metabolic reactions that involve breaking this bond are slowed down. symeres.comdocumentsdelivered.com Researchers can strategically place deuterium atoms on a molecule to investigate which positions are susceptible to metabolic attack. documentsdelivered.comacs.org

Role of Ciclopirox-d11 A-D-Glucuronide as a Research Compound

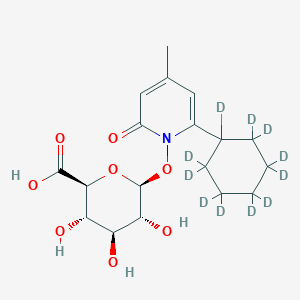

Ciclopirox-d11 A-D-Glucuronide is the deuterium-labeled form of the major metabolite of Ciclopirox. medchemexpress.com In this compound, eleven hydrogen atoms on the cyclohexyl ring of Ciclopirox have been replaced with deuterium. caymanchem.com Its primary and crucial role in scientific research is to serve as an internal standard for the quantification of Ciclopirox glucuronide in biological samples during preclinical and clinical studies. caymanchem.com

When researchers need to measure the amount of Ciclopirox glucuronide in plasma, urine, or tissue samples, they add a precise quantity of Ciclopirox-d11 A-D-Glucuronide to the sample before analysis. Because the labeled and unlabeled glucuronides behave almost identically during sample extraction and chromatographic separation, any loss during sample preparation affects both compounds equally. During mass spectrometry analysis, the instrument can distinguish between the two based on their mass difference. This allows for highly accurate and precise determination of the concentration of the non-labeled Ciclopirox glucuronide that was originally in the sample. This application is fundamental to conducting rigorous pharmacokinetic studies that define how the body processes Ciclopirox. medchemexpress.com

Table 2: Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| Ciclopirox | C₁₂H₁₇NO₂ | 207.27 | 29342-05-0 |

| Ciclopirox Glucuronide | C₁₈H₂₅NO₈ | 383.40 | 79419-54-8 |

| Ciclopirox-d11 Glucuronide | C₁₈H₁₄D₁₁NO₈ | 394.47 | 1279033-13-4 |

This table provides key identifiers for the chemical compounds discussed in this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO8 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-methyl-2-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-1-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1/i2D2,3D2,4D2,5D2,6D2,10D |

InChI Key |

RRBPTSPRUYTJLL-MYZFTKPNSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymology of Ciclopirox Glucuronidation

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Superfamily and Specific Isoforms

The UGT enzyme family is responsible for the glucuronidation of a wide array of substances, including drugs, environmental toxins, and endogenous compounds. criver.com In humans, these enzymes are located primarily in the liver but are also present in other tissues like the kidneys and gastrointestinal tract. criver.comxenotech.com

Research has identified several human UGT isoforms that participate in the glucuronidation of Ciclopirox (B875). In vitro studies using human liver microsomes (HLMs) and recombinant human UGTs have pinpointed UGT1A9 as the principal enzyme responsible for this metabolic process. nih.govresearchgate.net While UGT1A9 demonstrates the highest activity, other isoforms, including UGT1A6, UGT1A7, and UGT1A8, also contribute to the formation of Ciclopirox glucuronide, albeit to a lesser extent. nih.govresearchgate.net

Kinetic analyses of Ciclopirox glucuronidation have provided valuable insights into the efficiency of the UGT enzymes. In human liver microsomes, the reaction follows Michaelis-Menten kinetics. nih.govresearchgate.net

| Parameter | Value in Human Liver Microsomes (HLM) | Value for Recombinant UGT1A9 |

| Km (Michaelis-Menten constant) | 139 μM | 167 μM |

| Vmax (maximum reaction velocity) | 7.89 nmol/min/mg | Not specified in the provided results |

| CLint (intrinsic clearance) | 56 μL/min/mg | Not specified in the provided results |

| This table presents the kinetic parameters for Ciclopirox glucuronidation. Data sourced from nih.govresearchgate.net. |

The Michaelis-Menten constant (Km) for Ciclopirox glucuronidation in human liver microsomes is 139 μM, with a maximum reaction velocity (Vmax) of 7.89 nmol/min/mg and an intrinsic clearance (CLint) of 56 μL/min/mg. nih.govresearchgate.net Notably, the Km value for the recombinant UGT1A9 is 167 μM, which is comparable to that observed in human liver microsomes, further cementing its role as the primary catalyst in this metabolic pathway. nih.govresearchgate.net

Factors Influencing Ciclopirox Glucuronidation Activity in Research Models

The rate and extent of Ciclopirox glucuronidation can be influenced by several factors, including the species being studied and the presence of other compounds that can inhibit or induce UGT enzyme activity. nih.govresearchgate.netnih.gov

Significant species differences have been observed in the glucuronidation of Ciclopirox. nih.govresearchgate.net Studies comparing human liver microsomes with those from various animal models, such as mice, rats, cynomolgus monkeys, minipigs, and beagle dogs, have revealed remarkable variations in the intrinsic clearance values, which ranged from 26 to 369 μL/min/mg. nih.govresearchgate.net This highlights that the metabolic pathway and rate of Ciclopirox glucuronidation in humans are distinct from those in common laboratory animals, underscoring the importance of using human-derived in vitro systems for accurate predictions of drug metabolism. nih.gov

The activity of UGT enzymes, including those involved in Ciclopirox metabolism, can be modulated by other compounds. nih.gov In vitro studies have shown that magnolol, a selective inhibitor of UGT1A9, can potently inhibit the glucuronidation of Ciclopirox in human liver microsomes, with a half-maximal inhibitory concentration (IC50) of 0.12 μM. nih.govresearchgate.net Interestingly, the glucuronidation activities in the liver microsomes of experimental animals were less sensitive to magnolol, further emphasizing the species-specific nature of this metabolic pathway. researchgate.net

The induction of UGT enzymes by certain drugs can also alter the metabolism of co-administered therapeutic agents. nih.gov While specific induction studies on Ciclopirox glucuronidation are not detailed in the provided search results, the general principle of UGT induction by nuclear receptor activators is a well-established mechanism that can impact drug efficacy and safety. xenotech.com

Molecular Mechanisms of Glucuronosyl Transfer in Ciclopirox Conjugation

The process of glucuronidation involves the transfer of a glucuronic acid moiety from the cofactor uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the Ciclopirox molecule. criver.comxenotech.com This reaction is catalyzed by UGT enzymes located in the endoplasmic reticulum. xenotech.com The site of glucuronidation is typically an electron-rich heteroatom, such as an oxygen, nitrogen, or sulfur atom on the substrate molecule. xenotech.com In the case of Ciclopirox, which possesses a hydroxypyridone structure, the hydroxyl group is the likely site for the attachment of glucuronic acid, resulting in the formation of an O-glucuronide. nih.govcymitquimica.com This conjugation reaction significantly increases the polarity and water solubility of Ciclopirox, preparing it for efficient elimination from the body. criver.com

Metabolic Pathways and Preclinical Disposition of Ciclopirox Glucuronides

Overview of Ciclopirox (B875) Metabolic Cascade in Non-Human Systems

Ciclopirox (CPX) undergoes a significant metabolic transformation in non-human biological systems, with glucuronidation being the principal pathway. nih.govur.edu.pldrugbank.com This process, a phase II biotransformation, involves the conjugation of Ciclopirox with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The resulting product, Ciclopirox glucuronide (CPX-G), is a more water-soluble metabolite, facilitating its elimination from the body. nih.gov

In preclinical animal models, including rats and dogs, the metabolism of Ciclopirox to its glucuronide conjugate is extensive. nih.govresearchgate.net Following administration, particularly after first-pass metabolism in the liver, the concentration of Ciclopirox glucuronide in plasma can be substantially higher—at least 10-fold greater—than the parent compound. nih.govresearchgate.net This indicates a rapid and efficient conversion process. nih.gov While glucuronidation is the primary metabolic route, minor pathways involving cytochrome P450 enzymes have also been noted, leading to the formation of hydroxylated metabolites. ur.edu.pl

The metabolic profile of Ciclopirox appears to be qualitatively similar across different routes of administration, such as oral and dermal, in animal models. nih.gov Studies involving a prodrug of Ciclopirox, fosciclopirox (B607534) (CPX-POM), have shown that it is rapidly and completely metabolized to the active Ciclopirox in rats and dogs, which then undergoes further metabolism to Ciclopirox glucuronide. nih.govresearchgate.netnih.gov

Formation and Characterization of Ciclopirox Glucuronide (CPX-G) in Preclinical Animal Models (e.g., Rats, Dogs, Mice)

The formation of Ciclopirox glucuronide (CPX-G) is a consistent and major metabolic event observed across various preclinical animal species. ascopubs.orgresearchgate.net In vivo pharmacokinetic studies in mice, rats, and dogs have all demonstrated that Ciclopirox is extensively metabolized to its inactive glucuronide metabolite. ascopubs.orgresearchgate.net

Investigations using liver microsomes from different animal species have revealed significant differences in the rate of Ciclopirox glucuronidation. nih.gov The intrinsic clearance (CLint) values for this reaction vary widely among mice, rats, cynomolgus monkeys, minipigs, and beagle dogs, highlighting species-specific differences in metabolic capacity. nih.gov For instance, in rats administered Ciclopirox olamine, the compound is rapidly absorbed and extensively glucuronidated. nih.gov Similarly, in dogs, Ciclopirox is primarily excreted as a glucuronide. nih.gov

The characterization of CPX-G in these animal models has been facilitated by the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). ascopubs.orgresearchgate.net Furthermore, the use of a deuterium-labeled internal standard, Ciclopirox-d11 β-D-Glucuronide, aids in the precise quantification of Ciclopirox and its metabolites in biological samples during pharmacokinetic studies. medchemexpress.comveeprho.comprotheragen.uscaymanchem.commedchemexpress.com

Table 1: Ciclopirox Glucuronidation in Liver Microsomes of Various Species

| Species | Key Findings |

| Mice | Ciclopirox undergoes glucuronidation, with notable species differences in metabolic rates. nih.gov |

| Rats | Rapid and extensive glucuronidation observed. nih.govnih.gov |

| Dogs | Primary metabolite excreted in urine is the glucuronide conjugate. nih.govnih.gov |

| Cynomolgus Monkey | Exhibits species-specific differences in the rate of Ciclopirox glucuronidation. nih.gov |

| Minipig | Shows variations in the intrinsic clearance of Ciclopirox glucuronidation. nih.gov |

| Beagle Dog | Demonstrates species-specific metabolic profiles for Ciclopirox glucuronidation. nih.gov |

| Data derived from in vitro studies using liver microsomes. nih.gov |

Disposition and Excretion Pathways of Ciclopirox Glucuronides in Non-Human Organisms

The disposition and excretion of Ciclopirox and its glucuronide metabolite are primarily handled by the renal system in non-human organisms. ascopubs.orgresearchgate.net Following its formation, Ciclopirox glucuronide, along with some unchanged Ciclopirox, is efficiently cleared from the body. nih.govresearchgate.netnih.gov

Renal Elimination of Glucuronide Metabolites

In preclinical species such as rats, dogs, and mice, the primary route of excretion for Ciclopirox and its major metabolite, CPX-G, is through the urine. nih.govascopubs.orgresearchgate.net Studies have consistently shown that a significant portion of the administered dose is eliminated via renal pathways. nih.govsanofi.us After administration of a Ciclopirox prodrug to rats and dogs, both Ciclopirox and CPX-G are excreted in the urine, delivering the drug to the urinary tract. nih.govresearchgate.netnih.gov The half-life of Ciclopirox glucuronide in animal models is similar to that of the parent compound. ur.edu.pl In dogs, after vaginal application of radiolabeled Ciclopirox olamine, a substantial percentage of the dose was recovered in the urine and feces, with the primary urinary metabolite being the glucuronide. nih.gov

Considerations for Hepatic and Biliary Excretion in Animal Studies

Table 2: Summary of Ciclopirox and its Glucuronide Disposition in Preclinical Models

| Species | Route of Administration | Primary Excretion Route | Major Metabolite |

| Rats | Intravenous, Subcutaneous, Oral | Urine | Ciclopirox glucuronide |

| Dogs | Intravenous, Subcutaneous, Vaginal | Urine | Ciclopirox glucuronide |

| Mice | Intravenous | Urine | Ciclopirox glucuronide |

| This table summarizes findings from multiple studies. nih.govnih.govnih.govascopubs.orgresearchgate.net |

Analytical Methodologies for Ciclopirox Glucuronide and Its Deuterated Analogues in Research

Advanced Chromatographic Techniques for Metabolite Analysis

Advanced chromatographic techniques are indispensable for the separation and quantification of drug metabolites from complex biological matrices. These methods offer high selectivity and sensitivity, which are crucial for detecting the low concentrations of metabolites often present in in vitro and preclinical study samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the direct quantification of glucuronide metabolites. researchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net For Ciclopirox (B875) and its metabolites, LC-MS/MS offers a direct analysis approach, overcoming the challenges posed by the chelating nature of the Ciclopirox molecule. nih.govdaneshyari.comsemanticscholar.org A direct LC/MS/MS method has been successfully developed and validated for the determination of Ciclopirox in in vitro penetration studies, demonstrating the feasibility of this approach for related compounds like its glucuronide metabolite. nih.govdaneshyari.comsemanticscholar.org

The direct measurement of glucuronides by LC-MS/MS provides several advantages over indirect methods that involve enzymatic hydrolysis. These benefits include faster sample preparation, improved accuracy and precision, and the ability to distinguish between different glucuronide isomers. researchgate.net The selection of appropriate mass transitions for the analyte and the internal standard is critical for the specificity of the assay. For instance, in a method for Ciclopirox, the MS/MS was set to monitor specific m/z transitions for both Ciclopirox and its internal standard, using positive electrospray ionization. nih.govdaneshyari.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC/MS) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) represents a significant advancement in chromatographic analysis, offering higher resolution, increased speed, and greater sensitivity compared to conventional HPLC. nih.gov The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separations, leading to sharper peaks and improved signal-to-noise ratios. sigmaaldrich.com

In the context of drug metabolite analysis, UHPLC/MS is particularly valuable for resolving complex mixtures and detecting low-level metabolites. nih.gov For glucuronide analysis, UHPLC/MS can be employed for both the direct analysis of the conjugated metabolite and the indirect analysis of the aglycone after enzymatic hydrolysis. sigmaaldrich.com The high throughput capabilities of UHPLC make it well-suited for the analysis of large numbers of samples generated in preclinical studies.

Application of Deuterated Internal Standards in Bioanalytical Assays

The use of internal standards is a fundamental practice in quantitative bioanalysis to correct for variability during sample processing and instrumental analysis. aptochem.com Deuterated internal standards, which are stable isotope-labeled versions of the analyte, are considered the gold standard for mass spectrometry-based assays. aptochem.comscispace.com

Method Development and Validation Utilizing Ciclopirox-d11 A-D-Glucuronide as an Internal Standard

Ciclopirox-d11 A-D-Glucuronide serves as an ideal internal standard for the quantification of Ciclopirox Glucuronide. axios-research.com As a deuterated analogue, it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. aptochem.com This co-elution is a crucial characteristic of a good internal standard. aptochem.com The incorporation of eleven deuterium (B1214612) atoms results in a significant mass shift, preventing isotopic crosstalk between the analyte and the internal standard. aptochem.comaxios-research.com

The development and validation of a bioanalytical method using Ciclopirox-d11 A-D-Glucuronide would follow established regulatory guidelines. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and stability. The use of a stable isotope-labeled internal standard like Ciclopirox-d11 A-D-Glucuronide can significantly improve the robustness and reliability of the assay. scispace.com

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample before processing. osti.govwikipedia.org By measuring the ratio of the natural analyte to the isotopically labeled standard in the mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy and precision. osti.govwikipedia.org

The key principle of IDMS is that once the labeled standard is thoroughly mixed with the sample, any subsequent sample loss will not affect the measured isotope ratio, and therefore will not impact the accuracy of the final result. osti.gov This makes IDMS particularly advantageous for the analysis of complex biological matrices where analyte recovery can be variable. nih.gov The use of Ciclopirox-d11 A-D-Glucuronide in an IDMS workflow for the quantification of Ciclopirox Glucuronide would represent a state-of-the-art approach to achieving the highest level of analytical accuracy.

Sample Preparation Strategies for Glucuronide Analysis in In Vitro and Preclinical Studies

Effective sample preparation is a critical step in the bioanalytical workflow, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest. scispace.com The choice of sample preparation technique depends on the nature of the analyte, the matrix, and the analytical method used. scispace.com

For the analysis of glucuronides, which are often polar and water-soluble, several strategies can be employed. researchgate.net

Protein Precipitation (PP): This is a simple and fast method for removing proteins from plasma or in vitro incubation samples. scispace.com However, it may not remove other matrix components that can cause ion suppression in the mass spectrometer. scispace.com

Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from the matrix based on its partitioning between two immiscible liquid phases. scispace.com For polar glucuronides, adjusting the pH of the aqueous phase can help to improve extraction efficiency into an organic solvent. scispace.com

Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup, utilizing a solid sorbent to retain the analyte while allowing interfering components to be washed away. scispace.com Various SPE sorbents are available, including reversed-phase, ion-exchange, and mixed-mode phases, allowing for the optimization of the extraction process for specific glucuronides. scispace.com

For in vitro studies using cell pellets, extraction with an organic solvent like acetonitrile (B52724) is a common approach to isolate the analyte and its metabolites before LC-MS/MS analysis. nih.gov In some cases, enzymatic hydrolysis using β-glucuronidase is performed prior to extraction to cleave the glucuronide and measure the parent aglycone. sigmaaldrich.com

| Sample Preparation Technique | Principle | Advantages | Disadvantages | Application for Glucuronide Analysis |

| Protein Precipitation (PP) | Proteins are precipitated out of solution using an organic solvent or acid. | Fast, simple, and easy to automate. scispace.com | Non-selective, may result in significant matrix effects. scispace.com | Suitable for high-throughput screening of plasma and in vitro samples. scispace.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PP. | Can be labor-intensive and use large volumes of organic solvents. | Effective for extracting less polar glucuronides or after pH adjustment for polar ones. scispace.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Highly selective, provides clean extracts, reduces matrix effects. scispace.com | Can be more time-consuming and expensive than PP or LLE. | The method of choice for complex matrices and when low detection limits are required. scispace.com |

Enzymatic Hydrolysis using β-Glucuronidase for Parent Compound Release

Glucuronidation significantly increases the polarity and water solubility of drugs like Ciclopirox, facilitating their excretion but complicating their direct analysis by certain methods like gas chromatography (GC) or reversed-phase liquid chromatography (LC). covachem.comsigmaaldrich.comsigmaaldrich.com The highly polar nature of glucuronide conjugates can lead to poor retention on reversed-phase columns, hindering effective separation and quantification. sigmaaldrich.com Therefore, a common and often necessary step in the analytical workflow is the enzymatic hydrolysis of the glucuronide conjugate to release the parent aglycone (Ciclopirox). sigmaaldrich.com This process is catalyzed by the enzyme β-glucuronidase. covachem.comsigmaaldrich.com

The hydrolysis reaction cleaves the glucuronic acid tail from the metabolite, yielding the de-glucuronated parent compound which has better solubility in organic solvents and is more amenable to extraction and chromatographic analysis. covachem.com The choice of β-glucuronidase enzyme and the reaction conditions are critical for achieving efficient and complete hydrolysis. sigmaaldrich.com Variables such as the enzyme source (e.g., E. coli, Patella vulgata, Helix pomatia), enzyme concentration, incubation pH, temperature, and duration must be optimized for the specific analyte. sigmaaldrich.comnih.govsigmaaldrich.com For instance, studies on various drug glucuronides have shown that optimal pH can vary significantly between compound classes, with benzodiazepines hydrolyzing best at pH 5 and opioids at pH 6. sigmaaldrich.com Incubation time is also a key factor; while some conversions can be rapid, an incubation time of 120 minutes is often found to be optimal for complete hydrolysis across various drug-enzyme combinations. sigmaaldrich.com

The general procedure involves adding a buffered solution of β-glucuronidase to the biological sample (e.g., urine, plasma) and incubating the mixture at a controlled temperature, typically ranging from 37°C to 65°C. sigmaaldrich.comsigmaaldrich.com After incubation, the reaction is stopped, and the sample is prepared for extraction. The same hydrolysis principles and procedures apply to the deuterated analogue, Ciclopirox-d11 Glucuronide, ensuring it is processed alongside the target analyte for accurate quantification.

Table 1: Typical Parameters for Enzymatic Hydrolysis of Drug Glucuronides

| Parameter | Typical Range/Value | Significance | Source |

| Enzyme Source | Patella vulgata, Helix pomatia, E. coli, Red Abalone | Enzyme source affects efficiency and optimal conditions. Molluskan sources often contain sulfatase activity. | sigmaaldrich.comsigmaaldrich.com |

| Enzyme Concentration | 1-20 units/µL | Must be empirically determined for each analyte and matrix. | sigmaaldrich.comsigmaaldrich.com |

| Incubation pH | 4.5 - 6.0 | Has the most significant impact on hydrolysis effectiveness; analyte-dependent. | sigmaaldrich.com |

| Incubation Temperature | 37°C - 65°C | Affects reaction rate; temperatures above 65°C can lead to decreased enzyme activity. | sigmaaldrich.com |

| Incubation Time | 30 - 120 minutes | Optimal time ensures complete conversion of the glucuronide to the parent drug. | sigmaaldrich.com |

Extraction and Purification Techniques from Liver Microsomes, Plasma, and Urine Samples

Following hydrolysis (if performed), or for the direct analysis of the glucuronide, the analyte must be extracted from the complex biological matrix. nih.gov The choice of extraction technique depends on the matrix, the analyte's properties, and the subsequent analytical method. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Liver Microsomes: In vitro drug metabolism studies frequently use liver microsomes to investigate glucuronidation pathways. researchgate.netnih.govmdpi.com After incubating the drug with liver microsomes and cofactors like UDPGA, the reaction is typically terminated by adding a cold organic solvent, such as acetonitrile (ACN). researchgate.netmdpi.com This step also serves to precipitate the microsomal proteins. The sample is then centrifuged at high speed to pellet the proteins, and the supernatant, containing the analyte (Ciclopirox Glucuronide) and the internal standard, is collected for analysis. mdpi.com For further purification, the supernatant can be dried and reconstituted in a suitable solvent before injection into an LC-MS system. mdpi.com A recent method for preparing and purifying glucuronides from liver microsome incubations utilized a reversed-phase/anion-exchange mixed-mode solid-phase extraction cartridge, which effectively isolated the desired metabolites. nih.gov

Plasma: Plasma samples contain high concentrations of proteins that can interfere with analysis. nih.gov Pharmacokinetic studies analyzing Ciclopirox and its glucuronide in plasma have noted that plasma concentrations of the glucuronide metabolite are significantly higher than those of the parent compound. researchgate.netnih.gov To extract these compounds, protein precipitation is a common first step, often carried out by adding a threefold volume of a cold solvent like acetonitrile or methanol (B129727). After vortexing and centrifugation, the clear supernatant is separated for analysis. For higher purity, liquid-liquid extraction or solid-phase extraction may be employed. researchgate.net SPE, in particular, is widely used for its efficiency and selectivity in cleaning up complex biological samples. nih.gov

Urine: Urine is a common matrix for analyzing drug metabolites due to non-invasive collection and high metabolite concentrations. drugbank.comresearchgate.net However, it contains salts and endogenous compounds that can cause ion suppression in mass spectrometry. Solid-phase extraction (SPE) is a highly effective method for cleaning and concentrating analytes from urine. sigmaaldrich.comnih.gov The process involves conditioning an SPE cartridge (e.g., C18 or a mixed-mode cation exchange), loading the pre-treated urine sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. sigmaaldrich.com For instance, after hydrolysis of urinary glucuronides, an SPE procedure using a mixed-mode cation exchange phase can be used to effectively remove the enzyme and other interferences before eluting the native parent drug for analysis. sigmaaldrich.com

Table 2: Summary of Extraction Techniques for Ciclopirox Glucuronide

| Biological Matrix | Primary Challenge | Common Extraction Technique(s) | Key Steps | Source |

| Liver Microsomes | High protein content, presence of cofactors | Protein Precipitation (PPT) with organic solvent | 1. Add cold acetonitrile to stop the reaction and precipitate proteins. 2. Centrifuge to pellet proteins. 3. Collect supernatant for analysis. | researchgate.netmdpi.com |

| Plasma | High protein concentration | Protein Precipitation (PPT), Solid-Phase Extraction (SPE) | 1. Precipitate proteins with a solvent like acetonitrile. 2. Centrifuge and collect the supernatant. 3. Optionally, further purify using SPE. | researchgate.netresearchgate.netnih.gov |

| Urine | High salt content, endogenous interferences | Solid-Phase Extraction (SPE) | 1. Condition SPE cartridge. 2. Load pH-adjusted urine sample. 3. Wash with a weak solvent to remove interferences. 4. Elute analyte with an organic solvent. | sigmaaldrich.comnih.gov |

Strategic Applications of Ciclopirox D11 A D Glucuronide in Biomedical Research

Utilization as a Reference Standard for Qualitative and Quantitative Drug Metabolism Studies

In the landscape of drug metabolism research, the use of stable isotope-labeled internal standards is a gold standard for achieving accurate and reliable quantification of drug metabolites in biological matrices. Ciclopirox-d11 A-D-Glucuronide serves as an ideal reference standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. nih.gov Its near-identical physicochemical properties to the natural Ciclopirox (B875) A-D-Glucuronide ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its distinct mass-to-charge ratio, due to the presence of eleven deuterium (B1214612) atoms, allows for its clear differentiation from the unlabeled metabolite. medchemexpress.com

This distinction is crucial for correcting for matrix effects and variations in instrument response, which are common challenges in the analysis of complex biological samples. nih.gov By adding a known amount of Ciclopirox-d11 A-D-Glucuronide to a biological sample, researchers can accurately quantify the concentration of the endogenously formed Ciclopirox A-D-Glucuronide by comparing the signal intensities of the two compounds. This approach significantly enhances the precision and accuracy of pharmacokinetic studies, enabling a more thorough understanding of the drug's metabolic profile.

Elucidation of Complex Metabolic Pathways through Stable Isotope Labeling Techniques

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug within a biological system. mdpi.comnih.gov The use of Ciclopirox-d11 A-D-Glucuronide, in conjunction with administering the unlabeled parent drug, Ciclopirox, can aid in the definitive identification and structural elucidation of its metabolites. When a biological system is dosed with unlabeled Ciclopirox, the resulting metabolites can be complex and difficult to distinguish from endogenous molecules.

By employing Ciclopirox-d11 A-D-Glucuronide as a reference, analysts can confidently identify the corresponding unlabeled glucuronide metabolite in complex chromatograms based on its retention time and fragmentation pattern. Furthermore, administering a deuterated version of the parent drug, Ciclopirox-d11, allows researchers to trace the formation of its metabolites. The unique isotopic signature of the deuterated drug results in a characteristic mass shift in all its metabolites, including the glucuronide conjugate. This "isotopic signature" acts as a metabolic fingerprint, enabling the unambiguous identification of drug-related metabolites against the background of endogenous compounds. mdpi.com This methodology is invaluable for constructing a comprehensive picture of the drug's metabolic pathways.

Application in Quantitative Analysis of Drug Disposition in Preclinical ADME Research

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to predicting a drug's pharmacokinetic profile and potential for toxicity in humans. srce.hrcapra.ca The use of Ciclopirox-d11 A-D-Glucuronide as an internal standard is critical for the accurate quantification of the major metabolite of Ciclopirox in these studies. This allows for a detailed characterization of the drug's disposition.

Investigating Kinetic Isotope Effects (KIE) in Ciclopirox Glucuronidation Reactions

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. While Ciclopirox-d11 A-D-Glucuronide itself is a metabolite, the principles of KIE are highly relevant to the study of its formation from a deuterated parent drug, Ciclopirox-d11.

The glucuronidation of Ciclopirox is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netxenotech.com If the deuteration is at a site involved in the rate-limiting step of the enzymatic reaction, a primary KIE may be observed, leading to a slower rate of metabolism for the deuterated drug compared to its non-deuterated counterpart. plos.orgresearchgate.net By comparing the rate of glucuronide formation from Ciclopirox versus Ciclopirox-d11, researchers can gain insights into the reaction mechanism of the UGT enzymes involved. nih.govnih.gov A significant KIE would suggest that C-H bond cleavage at the deuterated position is a key step in the metabolic process. This information is valuable for understanding the enzyme's catalytic mechanism and can be leveraged in drug design to modulate metabolic stability. nih.govnih.gov

Role in Comparative Metabolism Studies Across Various Animal Species

Significant interspecies differences in drug metabolism are a common challenge in preclinical drug development. researchgate.net A drug that is safe and effective in one animal species may be toxic or ineffective in another, or in humans, due to variations in metabolic pathways. Studies have shown that the glucuronidation of Ciclopirox exhibits notable differences across various species, including humans, dogs, rats, mice, monkeys, and minipigs. researchgate.netnih.govpopline.org

In humans, Ciclopirox is primarily excreted as a glucuronide. nih.govpopline.org Studies using liver microsomes have demonstrated that human liver microsomes are highly active in Ciclopirox glucuronidation, with UGT1A9 being the dominant enzyme responsible. researchgate.net In contrast, the glucuronidation activity and the specific UGT enzymes involved can vary significantly in other species. researchgate.net For instance, the intrinsic clearance values for Ciclopirox glucuronidation differ markedly between mice, rats, cynomolgus monkeys, minipigs, and beagle dogs. researchgate.net Ciclopirox-d11 A-D-Glucuronide, as a reference standard, is instrumental in these comparative studies, enabling the accurate quantification of the glucuronide metabolite across different species and providing a basis for understanding these metabolic differences. This knowledge is crucial for selecting the most appropriate animal model for preclinical safety and efficacy studies and for extrapolating the findings to humans.

Chemical Synthesis and Structural Elucidation of Ciclopirox Glucuronide Metabolites for Research

Synthetic Routes for Glucuronide Conjugates for Research Purposes

The generation of glucuronide metabolites for research can be achieved through several routes, including chemical synthesis, enzymatic methods, and microbial biotransformation. rsc.orghyphadiscovery.com The choice of method often depends on the complexity of the target molecule, the desired yield, and the availability of starting materials.

Chemical Synthesis: The direct chemical synthesis of O-glucuronides involves the coupling of the aglycone (ciclopirox) with a protected and activated glucuronic acid donor. A common strategy employs a glycosyl bromide or trichloroacetimidate (B1259523) derivative of a protected glucuronic acid methyl ester. The reaction proceeds by activating the anomeric carbon of the glucuronyl donor, which then reacts with the hydroxyl group of ciclopirox (B875). Subsequent deprotection steps are required to remove the protecting groups from the sugar moiety and hydrolyze the methyl ester to yield the final glucuronide. While this approach offers control over the reaction, it can be complex and may result in modest yields due to the steric hindrance of the tertiary alcohol in some aglycones. hyphadiscovery.com

Enzymatic and Microbial Synthesis: Enzymatic synthesis provides a regioselective and stereospecific alternative to chemical methods. rsc.org This can be performed using isolated uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes or more complex systems like liver microsomes from humans or various animal species. researchgate.netnih.gov Studies have shown that human liver microsomes (HLM) are highly active in the glucuronidation of ciclopirox, with UGT1A9 being the dominant enzyme responsible for this transformation. researchgate.netnih.gov

Microbial biotransformation is another powerful tool, particularly when chemical synthesis is challenging. hyphadiscovery.com Certain microorganisms can perform glucuronidation reactions on xenobiotic compounds. This method can produce the desired metabolite, sometimes alongside other phase I metabolites, which then require purification. hyphadiscovery.com

Table 1: Comparison of Synthetic Routes for Ciclopirox Glucuronide

| Synthesis Route | Description | Advantages | Disadvantages |

| Chemical Synthesis | Coupling of ciclopirox with an activated glucuronic acid derivative, followed by deprotection. | Good control over reaction conditions; scalable. | Can be multi-step and complex; potential for low yields with sterically hindered molecules. hyphadiscovery.com |

| Enzymatic Synthesis | Use of isolated UGT enzymes or liver microsomes (e.g., HLM) to catalyze the glucuronidation of ciclopirox. researchgate.net | High regioselectivity and stereospecificity; mimics in vivo metabolism. rsc.org | Enzyme availability and stability can be limiting; may require specific cofactors. |

| Microbial Biotransformation | Use of whole-cell microorganisms to convert ciclopirox to its glucuronide. hyphadiscovery.com | Can overcome challenges of chemical synthesis; cost-effective. | May produce a mixture of metabolites requiring extensive purification; screening for suitable microbes can be time-consuming. |

Deuteration Strategies for Producing Isotope-Labeled Metabolites

Isotope-labeled compounds, such as Ciclopirox-d11 |A-D-Glucuronide, are essential tools in drug metabolism studies, serving as internal standards for mass spectrometry-based quantification. x-chemrx.comprinceton.edu The introduction of stable isotopes like deuterium (B1214612) (²H or D) creates a compound that is chemically identical to the parent molecule but has a higher mass, allowing for its distinct detection.

Late-Stage Hydrogen Isotope Exchange (HIE): A prevalent strategy for deuteration is the late-stage hydrogen isotope exchange (HIE). x-chemrx.comresearchgate.net This approach is advantageous as it allows for the introduction of deuterium into a complex molecule in a single step, avoiding a lengthy de novo synthesis. researchgate.net HIE reactions can be catalyzed by various transition metals, such as palladium or ruthenium, in the presence of a deuterium source, most commonly deuterium oxide (D₂O). x-chemrx.comnih.gov For a molecule like ciclopirox, specific catalytic systems can be chosen to promote the exchange of hydrogen atoms for deuterium atoms at desired positions on the cyclohexyl ring and methyl group to create the d11 analogue.

Photoredox Catalysis: Another modern technique involves photoredox-mediated HIE. This method uses a photocatalyst that, upon light irradiation, can facilitate hydrogen atom transfer. princeton.edu This protocol has proven effective for the selective deuteration of C-H bonds, using D₂O as the deuterium source under mild reaction conditions. princeton.eduresearchgate.net

Once the deuterated aglycone (Ciclopirox-d11) is synthesized, it can be conjugated with glucuronic acid using the synthetic routes described in section 6.1 to produce the final this compound metabolite.

Table 2: Deuteration Strategies

| Strategy | Description | Key Features |

| Metal-Catalyzed HIE | Uses a transition metal catalyst (e.g., Pd/C, Ru) and a deuterium source (e.g., D₂O) to exchange H for D atoms on the substrate. x-chemrx.comnih.gov | Late-stage functionalization; cost-effective due to readily available D₂O; selectivity can be controlled by the catalyst. x-chemrx.com |

| Photoredox-Catalyzed HIE | Employs a photocatalyst and light to mediate hydrogen atom transfer from a deuterium source to the substrate. princeton.edu | Mild reaction conditions; high selectivity for certain C-H bonds; applicable to complex molecules. princeton.eduresearchgate.net |

Spectroscopic Techniques for Structural Confirmation of Metabolites (e.g., Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry)

The unambiguous structural confirmation of synthesized metabolites like this compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the standard approach for this purpose. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the metabolite, which allows for the determination of its elemental composition with high accuracy. mdpi.com For Ciclopirox Glucuronide, HRMS confirms the addition of the glucuronic acid moiety (C₆H₈O₆, mass of 176.0321 Da) to the ciclopirox aglycone. In the case of this compound, HRMS would confirm the expected mass increase corresponding to the incorporation of eleven deuterium atoms. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides further structural evidence, such as the characteristic loss of the glucuronyl group (176 Da). mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. nih.gov

¹H NMR: Proton NMR confirms the presence of both the ciclopirox and glucuronide structural motifs. The chemical shifts of protons near the linkage site are particularly informative.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning specific ¹H and ¹³C signals and unequivocally establishing the site of glucuronidation. researchgate.netrsc.org For this compound, the absence of specific signals in the ¹H NMR spectrum and the corresponding changes in the ¹³C NMR spectrum would confirm the positions of deuteration.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Application to Ciclopirox Glucuronide |

| HRMS | Provides exact mass and elemental composition. mdpi.com | Confirms successful conjugation of glucuronic acid to ciclopirox and incorporation of deuterium atoms in the labeled analogue. |

| MS/MS | Provides fragmentation patterns for structural confirmation. nih.gov | Shows characteristic loss of the glucuronyl moiety (176 Da), confirming the identity as a glucuronide conjugate. |

| ¹H NMR | Shows the number, environment, and connectivity of protons. nih.gov | Confirms the structure and the anomeric proton of the glucuronide. Absence of signals confirms deuteration sites. |

| ¹³C NMR | Shows the number and environment of carbon atoms. researchgate.net | Confirms the carbon skeleton of the entire conjugate. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes atom connectivity and spatial relationships. rsc.org | Determines the exact point of attachment of the glucuronic acid to the ciclopirox molecule. |

Preparation of Analytical Standards for Method Development and Calibration

Synthesized and structurally confirmed metabolites like this compound serve as critical analytical standards. These standards are necessary for the development, validation, and routine use of quantitative bioanalytical methods, typically based on liquid chromatography-mass spectrometry (LC-MS). researchgate.netgoogle.com

Role as an Internal Standard: In quantitative LC-MS analysis, a stable isotope-labeled (SIL) internal standard is ideal. x-chemrx.comnih.gov this compound is an excellent internal standard for the quantification of the unlabeled Ciclopirox Glucuronide metabolite in biological samples. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. princeton.edu However, its higher mass allows it to be distinguished from the unlabeled analyte. This co-analysis corrects for variability during sample preparation and analysis, leading to highly accurate and precise quantification.

Preparation and Use: The preparation of an analytical standard involves synthesizing the high-purity compound as described previously. A stock solution of the standard is prepared by accurately weighing the material and dissolving it in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration. researchgate.netgoogle.com This stock solution is then used to prepare a series of calibration standards by spiking known amounts into a blank biological matrix (e.g., plasma or urine). These calibration standards are used to generate a calibration curve (response vs. concentration) against which the concentration of the analyte in unknown samples can be determined. researchgate.net

Future Perspectives and Emerging Research Avenues

Advancements in UGT Phenotyping and the Role of Genetic Polymorphisms in Research Models

The biotransformation of Ciclopirox (B875) is predominantly mediated by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9), which conjugates Ciclopirox to form its glucuronide. nih.govnih.gov Research has demonstrated that UGT1A9 exhibits the highest activity towards Ciclopirox, with other isoforms like UGT1A6, UGT1A7, and UGT1A8 playing a much smaller role. nih.gov This high specificity makes the study of UGT1A9 crucial for understanding Ciclopirox's metabolic profile.

A significant area of emerging research is the impact of genetic polymorphisms on UGT1A9 activity. The UGT enzyme superfamily is known to be highly polymorphic, and genetic variations can lead to substantial inter-individual differences in drug metabolism. nih.govnih.gov For UGT1A9, genetic polymorphisms are known to exist, and evidence suggests they contribute to the wide variability observed in its metabolic activity among individuals. nih.gov Future research will likely focus on identifying specific UGT1A9 single nucleotide polymorphisms (SNPs) that alter the glucuronidation rate of Ciclopirox. This could explain why the drug's pharmacological or toxicological effects may be species- and UGT1A9-dependent. nih.gov

The use of deuterated standards, such as Ciclopirox-d11 |A-D-Glucuronide, is integral to these studies. Stable isotope-labeled compounds are essential for accurate quantification in complex biological matrices during UGT phenotyping experiments. They serve as ideal internal standards in mass spectrometry-based assays, allowing for precise measurement of the formation of Ciclopirox glucuronide by various recombinant UGT enzymes or human liver microsomes. This precision is paramount when correlating specific genetic variants with enzyme function.

Table 1: UGT Isoforms Involved in Ciclopirox Glucuronidation This table is interactive. You can sort and filter the data.

| UGT Isoform | Relative Activity in Ciclopirox Glucuronidation | Role in Humans |

|---|---|---|

| UGT1A9 | Highest | Dominant contributor nih.govnih.gov |

| UGT1A6 | Trace | Minor contributor nih.gov |

| UGT1A7 | Trace | Minor contributor nih.gov |

High-Throughput Screening Methodologies for Identifying Glucuronidation Modulators in Preclinical Research

High-throughput screening (HTS) is a powerful technology for discovering molecules that can modulate the activity of metabolic enzymes. In preclinical research, HTS assays are being developed to identify compounds that either inhibit or induce UGT enzymes, which is critical for predicting potential drug-drug interactions. While Ciclopirox itself has been screened in HTS campaigns to identify its potential for drug repurposing in cancer treatment, a future avenue of research is to use HTS to find modulators of its own metabolism.

Developing an HTS assay to screen for modulators of Ciclopirox glucuronidation would likely involve using recombinant UGT1A9, the primary enzyme responsible for its metabolism. nih.govnih.gov Such an assay could employ a fluorescent probe substrate or directly measure the formation of Ciclopirox glucuronide. The goal would be to rapidly screen large compound libraries to identify chemicals that could alter the clearance of Ciclopirox, thereby affecting its efficacy or safety profile. The identification of potent and specific inhibitors is particularly important. For instance, a natural product, glabrone, was recently identified as a highly specific probe substrate for UGT1A9 and was used to discover a potent UGT1A9 inhibitor, glycycoumarin, from licorice. A similar strategy could be applied to develop a robust HTS assay for Ciclopirox glucuronidation.

Integration of Deuterated Metabolites in Systems Biology and Metabolomics Approaches

Systems biology and metabolomics offer a holistic view of how a drug affects an organism's metabolic network. The integration of stable isotope-labeled compounds is a key component of quantitative metabolomics, as they provide the necessary standards for accurate and precise measurement of metabolite concentrations. This compound is a deuterated metabolite designed for this purpose.

Future research will likely see the integration of this compound into broader systems biology and metabolomics studies. By using this labeled standard, researchers can precisely track the metabolic fate of Ciclopirox within a biological system. This allows for the accurate quantification of not just the parent drug and its primary glucuronide, but also their effects on other endogenous metabolic pathways. For example, a study using DNA microarrays showed that Ciclopirox exposure alters the expression of numerous genes in Candida albicans, including those involved in iron uptake and transport. A metabolomics approach, anchored by the use of Ciclopirox-d11, could elucidate the downstream functional consequences of these gene expression changes, providing a deeper understanding of the drug's mechanism of action and its off-target effects.

Development of Novel Analytical Platforms for Comprehensive Glucuronide Profiling

The accurate analysis of drug glucuronides is essential for pharmacokinetic studies. Current methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are widely used to quantify Ciclopirox and its glucuronide conjugate in biological samples like plasma. nih.gov However, the analysis of Ciclopirox presents known challenges, reportedly due to the chelating effects of the compound with trace metal ions present in chromatographic systems.

This challenge necessitates the development of novel and robust analytical platforms for comprehensive glucuronide profiling. Future advancements may include the use of advanced chromatographic techniques with inert materials to minimize chelation effects, or the application of ion mobility spectrometry-mass spectrometry (IMS-MS). IMS-MS provides an additional dimension of separation based on the size, shape, and charge of an ion, which can be invaluable for separating isomeric glucuronide conjugates and improving analytical specificity. High-throughput methods are also being developed that can rapidly quantify dozens of metabolites, including glucuronides, in complex matrices like wastewater, demonstrating the potential for rapid and comprehensive analysis. The application of such novel platforms will be crucial for high-resolution pharmacokinetic studies and for fully characterizing the metabolic profile of Ciclopirox.

Computational Modeling and Molecular Dynamics Simulations of Ciclopirox-UGT Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development. nih.gov These in silico techniques allow researchers to visualize and understand the interactions between a drug molecule and its target enzyme at an atomic level. While these methods are well-established, their specific application to the interaction between Ciclopirox and UGT1A9 represents a significant emerging research avenue.

Future studies could employ molecular docking to predict the binding pose of Ciclopirox within the active site of the UGT1A9 enzyme. Following docking, MD simulations could be run to observe the dynamic stability of the enzyme-substrate complex and to calculate the binding free energy, providing a theoretical measure of binding affinity. nih.gov These simulations would be invaluable for:

Identifying the key amino acid residues in the UGT1A9 active site that are critical for binding Ciclopirox.

Understanding the molecular mechanism of the glucuronidation reaction.

Investigating how genetic polymorphisms that result in amino acid changes might alter the structure and flexibility of the enzyme, thereby affecting its catalytic activity towards Ciclopirox.

Although in silico studies have been performed on Ciclopirox for other protein targets, and computational models for UGT metabolism are being developed, specific MD simulations of the Ciclopirox-UGT1A9 complex are not yet widely published. nih.govnih.gov This area holds great promise for providing a mechanistic basis for the experimental observations of Ciclopirox metabolism and its variability.

Table 2: Investigational Tools and Their Future Applications for this compound Research This table is interactive. You can sort and filter the data.

| Technology/Methodology | Application in Ciclopirox Research | Key Research Question Addressed |

|---|---|---|

| UGT Phenotyping | Correlating UGT1A9 genetic variants with Ciclopirox metabolism rates. nih.gov | Why does Ciclopirox metabolism vary between individuals? |

| High-Throughput Screening (HTS) | Identifying inhibitors/inducers of UGT1A9-mediated Ciclopirox glucuronidation. | What compounds might cause drug-drug interactions with Ciclopirox? |

| Metabolomics | Quantifying the impact of Ciclopirox on global metabolic pathways. | What are the broader biological effects of Ciclopirox treatment? |

| Novel Analytical Platforms (e.g., IMS-MS) | Overcoming analytical challenges and achieving comprehensive metabolite profiling. | How can we most accurately and completely measure Ciclopirox and its metabolites? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.